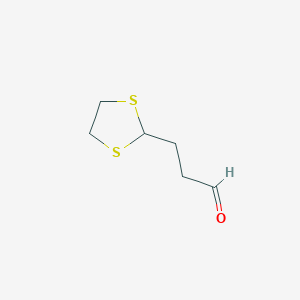

1,3-Dithiolane-2-propanal

説明

Structure

3D Structure

特性

CAS番号 |

189044-49-3 |

|---|---|

分子式 |

C6H10OS2 |

分子量 |

162.3 g/mol |

IUPAC名 |

3-(1,3-dithiolan-2-yl)propanal |

InChI |

InChI=1S/C6H10OS2/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 |

InChIキー |

OIPBVOVZVMQXPR-UHFFFAOYSA-N |

正規SMILES |

C1CSC(S1)CCC=O |

製品の起源 |

United States |

Advanced Synthetic Strategies for 1,3 Dithiolane 2 Propanal and Analogous Structures

Direct Thioacetalization Routes

Direct thioacetalization represents the most common and straightforward approach for the synthesis of 1,3-dithiolanes. This method involves the direct reaction of a carbonyl compound with a dithiol, typically in the presence of a catalyst to facilitate the reaction.

Direct Formation via Carbonyl Thioacetalization of Aldehyde Precursors

The direct condensation of an aldehyde with 1,2-ethanedithiol (B43112) is the principal method for preparing 2-substituted 1,3-dithiolanes. wikipedia.org For the specific synthesis of 1,3-Dithiolane-2-propanal, the precursor would be 3-oxopropanal. The reaction involves the acid-catalyzed nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of the aldehyde, followed by cyclization and elimination of water to form the stable five-membered dithiolane ring. organic-chemistry.org This method is widely applicable to a variety of aldehydes. rsc.org

In a related synthesis, 1,3-dithiolanes have been synthesized from 1-(1,3-dithiolan-2-yl)-2-propanone, highlighting the versatility of using functionalized dithiolanes as starting materials for more complex structures. nih.gov Another approach involves the reaction of 1,2-disulfenyl chlorides with aldehydes, which has been reported to produce substituted 1,3-dithiolane-2-carboxaldehydes. acs.org

Catalytic Modalities in 1,3-Dithiolane (B1216140) Synthesis

The efficiency and selectivity of thioacetalization are heavily reliant on the choice of catalyst. A wide array of catalytic systems has been developed to promote this transformation under various reaction conditions. researchgate.net

Both Brønsted and Lewis acids are extensively used to catalyze the formation of 1,3-dithiolanes. organic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid and sulfuric acid, protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the dithiol. organic-chemistry.orgorganic-chemistry.org Lewis acids, on the other hand, coordinate to the carbonyl oxygen to achieve a similar activation. acs.org

A variety of Lewis acids have been employed for this purpose, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). acs.orgnih.govresearchgate.net Hafnium trifluoromethanesulfonate (B1224126) has also been shown to be a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.org Furthermore, metal triflates like yttrium triflate and praseodymium triflate have been utilized for the efficient and chemoselective protection of aldehydes. organic-chemistry.org Research has also demonstrated the effectiveness of irradiated flavins acting as Brønsted acid catalysts for thioacetalization. rsc.org

Table 1: Comparison of Various Acid Catalysts in Thioacetalization

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Readily available, effective | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel | Highly efficient, reusable, solvent-free | organic-chemistry.org | |

| Water-stable acidic ionic liquid | Mild, chemoselective, fast reaction times | organic-chemistry.org | |

| Lewis Acid | Hafnium trifluoromethanesulfonate | Highly efficient, chemoselective | organic-chemistry.org |

| Yttrium triflate | Efficient, chemoselective for aldehydes | organic-chemistry.org | |

| Praseodymium triflate | Efficient, recyclable, chemoselective for aldehydes | organic-chemistry.org | |

| Copper bis(dodecyl sulfate) | Reusable, works in water, high chemoselectivity | organic-chemistry.org | |

| Indium(III) chloride | Mild, highly chemoselective | researchgate.net | |

| Tin(II) chloride dihydrate | Mild, efficient, solvent-free | researchgate.net |

Transition metal complexes have emerged as effective catalysts for thioacetalization, often offering milder reaction conditions and higher selectivity. acs.org For instance, ruthenium(III) chloride has been used to catalyze the thioacetalization of carbonyl compounds. nih.gov Similarly, molybdenum complexes like molybdenum pentachloride (MoCl₅) and molybdenum dichloride dioxide (MoO₂Cl₂) have been reported as advanced catalysts for this transformation. acs.orgnih.gov The use of transition metals can provide alternative reaction pathways and expand the scope of substrates that can be efficiently protected. sioc-journal.cn

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of 1,3-dithiolanes is no exception. tandfonline.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a key aspect of green chemistry. organic-chemistry.org

Solid acids like heteropoly acids (e.g., tungstophosphoric acid, H₃PW₁₂O₄₀), Amberlyst-15, and bentonite (B74815) clay have been successfully employed as recyclable catalysts for thioacetalization. thieme-connect.comrsc.orgorganic-chemistry.org These solid-supported catalysts often allow for solvent-free reaction conditions, further reducing the environmental impact. thieme-connect.comorganic-chemistry.org For example, tungstophosphoric acid has been shown to be a highly effective and selective catalyst for the thioacetalization of aldehydes and ketones in the absence of a solvent, providing excellent yields. thieme-connect.comorganic-chemistry.org Similarly, a procedure using a catalytic amount of p-toluenesulfonic acid and silica gel has been developed, offering a versatile and efficient method that avoids aqueous work-up. organic-chemistry.orgmemphis.edu Another green approach involves the use of a reusable Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst in water. organic-chemistry.org

Table 2: Examples of Heterogeneous Catalysts for Thioacetalization

| Catalyst | Substrate Scope | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Aldehydes, ketones, acetals | Solvent-free | High efficiency, high selectivity, reusable | thieme-connect.comorganic-chemistry.org |

| p-Toluenesulfonic acid/Silica gel | Aldehydes, ketones | Solvent (e.g., hexanes) | Versatile, short reaction time, high yield, no aqueous work-up | organic-chemistry.orgmemphis.edu |

| Amberlyst-15 | Aldehydes, ketones | Room temperature or boiling | Chemoselective for aldehydes at room temp., simple work-up | rsc.org |

| Bentonite | Ketones | Not specified | High yields for ketone protection | rsc.org |

| POCl₃-Montmorillonite | Aldehydes, ketones | Room temperature, CH₂Cl₂ | Excellent yields, mild conditions | researchgate.net |

Microwave irradiation has been demonstrated to significantly accelerate the rate of many organic reactions, including the synthesis of 1,3-dithiolanes. cem.comresearchgate.net Microwave-assisted protocols often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. cem.com The use of microwave irradiation in conjunction with solid-supported catalysts or under solvent-free conditions can further enhance the efficiency and environmental friendliness of the synthesis. researchgate.nettandfonline.com For instance, the fast, solvent-free synthesis of dithiolanes has been achieved using microwave irradiation, highlighting a green and scalable method. acs.org

Heterogeneous Catalysis and Environmentally Benign Synthetic Conditions

Convergent Synthetic Strategies for 1,3-Dithiolane-2-propanal

Convergent approaches to 1,3-dithiolane-2-propanal and its analogs focus on the efficient assembly of the core dithiolane ring and the subsequent or concurrent installation of the propanal side chain. These strategies can involve the transformation of other cyclic precursors, functionalization of a pre-formed dithiolane ring, or the use of multicomponent reactions to build the heterocyclic scaffold in a single step.

An elegant convergent strategy involves the transformation of pre-existing cyclic systems into the 1,3-dithiolane framework. This approach can offer unique stereochemical outcomes and functional group compatibility. A notable example is the synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) from epoxides. pacific.edupacific.edu

A simple and effective procedure involves treating epoxides with commercially available potassium ethyl xanthogenate. researchgate.net This method avoids the use of volatile and toxic carbon disulfide, which is a common reagent in other procedures. pacific.edu The reaction proceeds by the nucleophilic attack of the xanthogenate on the epoxide ring, followed by an intramolecular cyclization and rearrangement to form the stable 1,3-dithiolane-2-thione ring. researchgate.net This transformation is not only efficient but can also be used to "lock" the conformation of adjacent cyclic systems, as the stereochemistry of the starting epoxide dictates the final product's configuration. pacific.eduresearchgate.net For instance, the reaction with monosubstituted cyclohexene (B86901) oxides results in products with an axial substituent, effectively locking the ring in what might otherwise be an unstable conformation. pacific.eduresearchgate.net

Besides epoxides, thiiranes (episulfides) can also serve as precursors for the 1,3-dithiolane ring. For example, 2,2-dimethylthiirane (B1580642) reacts with carbon disulfide in the presence of a triethylamine (B128534) catalyst to yield 4,4-dimethyl-1,3-dithiolane-2-thione. chemicalbook.com Regioselective [3+2]-cycloadditions of thiiranes with isothiocyanates have also been employed to create 2-imino-dithiolane structures. researchgate.net

| Starting Epoxide | Reaction Time (h) | Product | Yield (%) | Reference |

| Cyclohexene oxide | 2 | Bicyclo[4.4.0]decane-2,3-dithiol-2-thione | 80 | researchgate.net |

| Styrene oxide | 2.5 | 4-Phenyl-1,3-dithiolane-2-thione | 73 | researchgate.net |

| (R)-(+)-Styrene oxide | 2.5 | (R)-4-Phenyl-1,3-dithiolane-2-thione | 71 | researchgate.net |

| Propylene oxide | 48 | 4-Methyl-1,3-dithiolane-2-thione | 41 | researchgate.net |

| 1-Octene oxide | 24 | 4-Hexyl-1,3-dithiolane-2-thione | 64 | researchgate.net |

This table summarizes the synthesis of various 1,3-dithiolane-2-thiones from their corresponding epoxides using potassium ethyl xanthogenate, highlighting the versatility of this transformation.

Perhaps the most versatile strategy for synthesizing specifically substituted dithiolanes, such as 1,3-dithiolane-2-propanal, involves the functionalization of a pre-formed dithiolane ring. The C2 position of the 1,3-dithiolane is particularly amenable to modification due to the acidity of the attached proton, which can be removed by a strong base to form a nucleophilic carbanion. organic-chemistry.org

This "umpolung" or reversal of polarity allows the C2 carbon, normally an electrophilic center in a carbonyl group, to act as a nucleophile. The resulting lithiated dithiane or dithiolane can react with a variety of electrophiles, including alkyl halides, to form new carbon-carbon bonds. organic-chemistry.org For example, arenesulfonates of primary alcohols react smoothly with lithio derivatives of 1,3-dithiane (B146892) at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org

To construct the propanal side chain, a key reaction is the cross-aldol coupling. In a notable study, 1,3-dithiolane-2-carbaldehyde (B1217633) was used as an acceptor in proline-catalyzed cross-aldol reactions. princeton.edu This approach allows for the chemo- and enantioselective coupling with various aldehyde and ketone donors, providing access to β-hydroxy dithiolane adducts which are direct precursors to the target propanal structure after oxidation. princeton.edu The reaction is highly efficient, with couplings involving propanal, for instance, yielding the desired product in 70-85% yield. princeton.edu

Further derivatization can be achieved through various means. The dithiolane ring itself can be modified, for instance, through microbial or chemical oxidation to the corresponding monosulfoxide. chemicalbook.comresearchgate.net Additionally, the entire dithiolane moiety can act as a latent initiator for further reactions, such as in the highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to form complex polycyclic structures like trans-decalins. researchgate.net

| Aldehyde/Ketone Donor | Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Propanal | beilstein-journals.orgacs.orgDithiane-2-carbaldehyde | 85 | 19:1 | 97 | princeton.edu |

| Octanal | beilstein-journals.orgacs.orgDithiane-2-carbaldehyde | 70 | >20:1 | 99 | princeton.edu |

| Hydrocinnamaldehyde | beilstein-journals.orgacs.orgDithiane-2-carbaldehyde | 78 | >20:1 | 99 | princeton.edu |

| Acetone | beilstein-journals.orgacs.orgDithiane-2-carbaldehyde | 91 | - | 96 | princeton.edu |

| Acetol | beilstein-journals.orgacs.orgDithiane-2-carbaldehyde | 88 | >20:1 | >99 | princeton.edu |

This table showcases the utility of organocatalytic cross-aldol reactions in functionalizing dithiane carbaldehydes, a key step in building complex side chains like the one in 1,3-dithiolane-2-propanal.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from each starting material, represent a highly efficient and atom-economical synthetic strategy. preprints.org This approach minimizes the number of sequential steps and purification processes, aligning with the principles of green chemistry. preprints.org

For the synthesis of dithiolane-based structures, several MCRs have been developed. An efficient one-pot, solvent-free approach for synthesizing 2-imino-1,3-dithiolanes has been reported. researchgate.net This reaction combines allyl chloride, a primary amine, carbon disulfide, and iodine, which acts as both a catalyst and a cyclizing agent. The reaction proceeds smoothly under mild conditions to produce 5-iodomethyl-2-imino-1,3-dithiolanes in excellent yields (94-100%) within a short reaction time (25 minutes). researchgate.net The primary amine can be varied, including benzylamine, n-propylamine, and cyclohexylamine, demonstrating the versatility of the method. researchgate.net This MCR provides a rapid and convergent route to a functionalized dithiolane core, which can be further modified to introduce other desired side chains.

| Primary Amine | Product | Reaction Time (min) | Yield (%) | Reference |

| Benzylamine | 2-(Benzylimino)-5-(iodomethyl)-1,3-dithiolane | 25 | 98 | researchgate.net |

| n-Propylamine | 5-(Iodomethyl)-2-(propylimino)-1,3-dithiolane | 25 | 96 | researchgate.net |

| iso-Propylamine | 5-(Iodomethyl)-2-(isopropylimino)-1,3-dithiolane | 25 | 94 | researchgate.net |

| Cyclohexylamine | 2-(Cyclohexylimino)-5-(iodomethyl)-1,3-dithiolane | 25 | 100 | researchgate.net |

| sec-Butylamine | 2-(sec-Butylimino)-5-(iodomethyl)-1,3-dithiolane | 25 | 95 | researchgate.net |

This table illustrates a multicomponent reaction for the synthesis of functionalized 2-imino-1,3-dithiolanes, highlighting the high yields and broad substrate scope with various primary amines.

Reactivity Profiling and Mechanistic Elucidation of 1,3 Dithiolane 2 Propanal Derivatives

Intrinsic Reactivity and Ring Transformations of the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane ring, a sulfur-containing heterocycle, is a versatile functional group in organic chemistry. chemicalbook.com It is generally stable under both acidic and basic conditions, making it an excellent protecting group for carbonyl compounds. numberanalytics.comresearchgate.net However, under specific conditions, the dithiolane ring can undergo a variety of transformations, including ring-opening, cleavage, oxidation, and reduction.

Ring-Opening Reaction Pathways

The 1,3-dithiolane ring can be opened through several mechanisms, often initiated by electrophilic attack or oxidation. For instance, treatment of 1,3-dithiane (B146892) derivatives with alkyl halides in the presence of n-butyllithium can lead to ring-opening to form substituted propane-1,3-dithioethers. thieme-connect.comthieme-connect.de A similar reaction has been observed for the corresponding 1,3-dithiolane derivative. thieme-connect.com

In some cases, ring expansion can occur. For example, 1,3-dithiolane can be treated with tungsten hexachloride in dimethyl sulfoxide (B87167) (DMSO) to yield a dithiin, a ring-expanded product. chemicalbook.com The reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles like benzenethiol (B1682325) can also lead to ring-opening products alongside other transformations. rsc.orgrsc.org Furthermore, sulfur-oxidation in the dithiolane ring can activate the thioacetal carbon for nucleophilic addition, which in turn causes the ring to open. tandfonline.com

A notable fragmentation reaction occurs when 2-aryl-1,3-dithiolanes are treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), leading to the formation of aryl-dithiocarboxylates. acs.org

Chemoselective Cleavage of the Thioacetal Functionality

The cleavage of the thioacetal, also known as deprotection, is a critical step to regenerate the parent carbonyl group. tandfonline.comtandfonline.com A variety of reagents have been developed for this purpose, offering a range of selectivities and reaction conditions.

Common Reagents for Thioacetal Cleavage:

| Reagent System | Conditions | Notes |

| Mercury(II) chloride (HgCl₂) | Often with a scavenger like cadmium carbonate (CdCO₃) | Effective but toxic. chemicalbook.comnumberanalytics.com |

| Raney Nickel | Reductive desulfurization | Milder than Clemmensen or Wolff-Kishner reductions. numberanalytics.comchemistryscore.comwikipedia.org |

| Nickel Boride | Methanol/THF, room temperature | Efficient, inexpensive, and operates under mild, non-acidic conditions. tandfonline.comtandfonline.com |

| o-Iodoxybenzoic acid (IBX) | In the presence of β-cyclodextrin in water | Mild, neutral conditions. organic-chemistry.org |

| H₂O₂/SOCl₂ | - | Simple and efficient. researchgate.netresearchgate.net |

| Polyphosphoric acid (PPA)/Acetic acid | 20-45 ºC | Mild and convenient. asianpubs.org |

| Quinolinium Fluorochromate (QFC) | Acetonitrile | Mild and high-yielding. tandfonline.com |

| Natural Kaolinitic Clay | Microwave irradiation, solvent-free | Environmentally friendly. rsc.org |

| H₂O₂/Iodine catalyst | Water, with sodium dodecyl sulfate (B86663) (SDS) | Neutral conditions, tolerates various protecting groups. organic-chemistry.org |

The choice of reagent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For example, cross-linked poly(N-bromoacrylamide) and poly(N-bromosuccinimide) have been used for the selective deprotection of 1,3-dithianes and 1,3-dithiolanes under mild, heterogeneous conditions. tandfonline.com Similarly, a combination of hydrobromic acid and hydrogen peroxide allows for the expeditious regeneration of carbonyl compounds while being compatible with numerous functional groups.

Oxidative Conversions of Dithiolane Rings

Oxidation of the sulfur atoms in the 1,3-dithiolane ring can lead to the formation of sulfoxides and sulfones. dntb.gov.uaresearchgate.netjchemrev.com These oxidized species exhibit altered reactivity and can be valuable intermediates in synthesis.

The oxidation of sulfides to sulfoxides or sulfones can be achieved with a variety of oxidizing agents. dntb.gov.ua For instance, the fungicide isoprothiolane, a dithiolanylidenemalonate derivative, is oxidized by m-chloroperbenzoic acid (MCPBA) to its corresponding monosulfoxide and disulfoxide. tandfonline.com The resulting monosulfoxide is susceptible to nucleophilic attack at the thioacetal carbon, leading to ring opening. tandfonline.com

Oxidative cleavage of the C-S bonds in 2,2-disubstituted 1,3-dithiolanes can also be used to deprotect the carbonyl group. tandfonline.comtandfonline.com A system combining trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl-ethaneperoxate and potassium hydroxide (B78521) generates singlet molecular oxygen, which effectively cleaves the C-S bonds under mild, room temperature conditions. tandfonline.comtandfonline.comfigshare.com Other oxidative deprotection methods include the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can transform 1,3-dithiolanes derived from aromatic aldehydes into thioesters. rsc.org Vanadium-dependent haloperoxidases have also been employed for the biocatalytic cleavage of thioketals. chemrxiv.org

Examples of Oxidizing Agents for Dithiolanes:

| Oxidizing Agent | Product(s) |

| m-Chloroperbenzoic acid (MCPBA) | Sulfoxides, Disulfoxides tandfonline.com |

| Singlet molecular oxygen | Carbonyl compounds (via cleavage) tandfonline.comtandfonline.comfigshare.com |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Thioesters (from aromatic aldehyde dithiolanes) rsc.org |

| Vanadium-dependent haloperoxidases | Carbonyl compounds (via cleavage) chemrxiv.org |

| Hydrogen peroxide with various catalysts | Sulfoxides, Sulfones dntb.gov.uaresearchgate.net |

Reductive Protocols for Dithiolane Derivatives

Reductive cleavage of the 1,3-dithiolane ring, specifically desulfurization, converts the thioacetal back to a methylene (B1212753) group (CH₂). This transformation is a key step in the Mozingo reduction. chemistryscore.com

The most common reagent for this purpose is Raney nickel, a finely divided nickel catalyst containing adsorbed hydrogen. chemistryscore.comwikipedia.orgpearson.commasterorganicchemistry.com It effectively cleaves the carbon-sulfur bonds to yield the corresponding hydrocarbon. chemistryscore.comwikipedia.orgbyjus.com This method is particularly useful as it proceeds under milder conditions than other reduction methods like the Clemmensen or Wolff-Kishner reductions. chemistryscore.com

Another effective reagent for reductive desulfurization is nickel boride, prepared in situ from nickel(II) chloride and sodium borohydride. tandfonline.comtandfonline.comdntb.gov.ua This method offers the advantages of being rapid at room temperature, not requiring an inert atmosphere, and proceeding under non-acidic conditions to give hydrocarbons in excellent yields. tandfonline.comtandfonline.com

Transformations at the 2-Propanal Side Chain of 1,3-Dithiolane-2-propanal

The 2-propanal side chain offers a site for chemical modification, particularly at the C-2 position of the dithiolane ring.

Nucleophilic Reactivity at the C-2 Position (Umpolung Polarity Reversal)

A key feature of the 1,3-dithiolane group is its ability to undergo "umpolung," a reversal of the normal polarity of the carbonyl carbon. numberanalytics.comresearchgate.netprinceton.edu In a typical aldehyde, the carbonyl carbon is electrophilic. However, after conversion to a 1,3-dithiolane, the proton at the C-2 position becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgwikipedia.org This lithiated dithiane acts as a masked acyl anion. organic-chemistry.org

This nucleophilic species can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.orguwindsor.ca This strategy, known as the Corey-Seebach reaction, is a powerful tool in organic synthesis for the construction of complex molecules. wikipedia.org For instance, the reaction of a 2-lithio-1,3-dithiane with an epoxide results in a nucleophilic ring-opening to form a new C-C bond. uwindsor.ca While 1,3-dithianes are more commonly used for this purpose, metallated dithiolanes can also exhibit this reactivity, although they are sometimes prone to fragmentation. organic-chemistry.org

Electrophilic Functionalization of Dithiolane-Substituted Systems

The 1,3-dithiolane moiety is a versatile functional group in organic synthesis, primarily recognized as a protecting group for carbonyl compounds. organic-chemistry.org However, its reactivity extends beyond simple protection, offering pathways for electrophilic functionalization. A cornerstone of this reactivity is the ability to deprotonate the C2 position, creating a nucleophilic carbanion that can react with a variety of electrophiles. This "umpolung" or reversal of polarity transforms the typically electrophilic carbonyl carbon into a potent nucleophile.

The lithiated derivatives of 1,3-dithianes and dithiolanes readily react with electrophiles such as alkyl halides, allowing for the formation of new carbon-carbon bonds. organic-chemistry.orguwindsor.ca For instance, arenesulfonates of primary alcohols react smoothly with lithiated 1,3-dithiane derivatives to yield 2-alkyl products in high yields. organic-chemistry.org While this alkylation is a well-established method, the stability of the dithiolane ring can be a limiting factor. Unlike the more stable six-membered 1,3-dithianes, 1,3-dithiolanes can undergo ring fragmentation upon deprotonation at the C2 position. nih.govbeilstein-journals.org This fragmentation yields a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This reactivity can be harnessed synthetically; the generated dithiocarboxylate anions can be captured by electrophiles like alkyl halides or diaryliodonium salts to produce a diverse library of dithioesters. nih.gov

Electrophilic attack can also be directed at the sulfur atoms of the dithiolane ring. Oxidation of the dithiolane can lead to sulfoxides or sulfones. Furthermore, electrophilic reagents can be employed for the deprotection of the dithiolane group to regenerate the carbonyl compound. One mild method involves using 30% aqueous hydrogen peroxide activated by an iodine catalyst, which acts as a water-tolerant Lewis acid, facilitating the cleavage under essentially neutral conditions. organic-chemistry.orglookchem.com

| Dithiolane Derivative Type | Electrophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Primary Alkyl Arenesulfonates | Alkylation (C-C bond formation) | 2-Alkyl-1,3-dithiane | organic-chemistry.org |

| 2-Aryl-1,3-dithiolane | LiHMDS (base), then Alkyl Halides | Fragmentation-Alkylation | Dithioester | nih.gov |

| 1,3-Dithiolane | Hydrogen Peroxide / Iodine | Oxidative Cleavage (Deprotection) | Corresponding Carbonyl Compound | organic-chemistry.orglookchem.com |

Radical-Mediated Transformations

The 1,3-dithiolane ring system can participate in a variety of radical-mediated transformations, initiated either by attack on a sulfur atom or by the generation of a radical at the C2 position. The reaction of 2,2-dimethyl-1,3-dithiolane (B14732090) with the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, results in a smooth reaction involving radical attack at a sulfur atom, followed by ring opening at the S-CMe₂ bond and subsequent hydrogen abstraction from the silane. researchgate.net Similarly, pulse radiolysis studies have shown that hydroxyl radicals (OH•) can oxidize 1,3-dithiolane-2-thione, leading to the formation of a transient radical cation (ETTC•⁺) via an electron transfer reaction. osti.gov

Iron(III)-catalyzed reactions provide a pathway for radical C-S bond cleavage. For example, in the presence of FeCl₃ and N-chlorosuccinimide (NCS), 1,3-dithiane can be added to enones through a radical mechanism to yield dithioether products bearing a terminal formyl group. A notable application of radical chemistry is the cation-radical mediated intramolecular cyclization. The single-electron oxidation of a sulfur atom in a cyclopropanonethioacetal by an Fe³⁺ ion generates a cation radical intermediate, which can trigger a cyclization cascade to form oxabicyclo ring systems. clockss.org

Radicals centered at the C2 carbon of the dithiane ring can also be generated and used in synthesis. Xanthates derived from 1,3-dithiane 1-oxide have been shown to be effective precursors for C2-centered radicals. researchgate.net These radicals can undergo smooth addition to a wide range of alkenes, acting as a synthetic equivalent of a formyl radical after subsequent transformations. researchgate.net

Intramolecular Cyclization Cascades of 2-Alkenyl-1,3-dithiolane Precursors

A significant advancement in the chemistry of 1,3-dithiolane derivatives is the development of unprecedented intramolecular cyclization cascades involving 2-alkenyl-1,3-dithiolane precursors. nih.govresearchgate.net These reactions have proven to be highly diastereoselective, yielding valuable polycyclic scaffolds. Specifically, a 6-endo-trig cationic cyclization of 2-alkenyl-1,3-dithiolanes has been developed to produce trans-decalins, which are important structural motifs in numerous di- and triterpenes. nih.govresearchgate.netresearchgate.net

The novelty of this transformation lies in its stepwise mechanism where the 2-alkenyl-1,3-dithiolane acts as a latent initiator. nih.govresearchgate.net The proposed mechanism, supported by DFT calculations, suggests that a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), induces a temporary opening of the thioketal ring. nih.govresearchgate.netresearchgate.net This event triggers the cationic 6-endo-trig cyclization. Following the carbon-carbon bond formation and a diastereoselective protonation, the dithiolane ring closes to terminate the process. nih.govresearchgate.net This reaction tolerates a wide array of functionalities and nucleophilic partners within the substrate. nih.govresearchgate.net

A further refinement of this methodology involves a one-pot process where the 6-endo-trig cyclization is followed by the in situ deprotection of the 1,3-dithiolane, directly affording the corresponding ketone. nih.govresearchgate.net This streamlined approach has enabled the shortest total synthesis of the natural product triptophenolide (B192632) and the shortest formal synthesis of triptolide, a compound known for its wide range of biological activities. nih.govresearchgate.netrsc.org

Asymmetric Synthesis and Stereocontrol in 1,3-Dithiolane-2-propanal Chemistry

Diastereoselective Synthetic Pathways

Achieving stereocontrol is a central goal in modern organic synthesis, and several strategies have been developed for the diastereoselective functionalization of 1,3-dithiolane derivatives. The intramolecular cationic cyclization of 2-alkenyl-1,3-dithiolanes is a powerful example of a highly diastereoselective process. nih.govresearchgate.net This method, induced by a Lewis acid like TMSOTf, yields trans-decalin structures with excellent stereocontrol, providing a reliable route to this important terpene scaffold. researchgate.netrsc.org The diastereoselectivity is rationalized by a stepwise mechanism involving a temporary opening and closing of the dithiolane ring, which guides the stereochemical outcome of the cyclization. nih.govresearchgate.net

Another approach to achieving stereocontrol involves the use of C2-symmetric chiral auxiliaries derived from dithiolanes. For instance, the C2-symmetric cyclic alkenyl sulfoxide, (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, has been used as a chiral ketene (B1206846) equivalent in cycloaddition reactions. scispace.com The C2 symmetry element reduces the number of possible competing transition states in reactions, leading to high levels of stereoselectivity. scispace.com This principle has been applied to 1,3-dipolar cycloadditions with nitrones, aiming to overcome the typically low regio- and stereocontrol observed in such reactions. scispace.com

Furthermore, stereocontrol can be exerted in reactions adjacent to the dithiolane ring. Prins-pinacol cascade reactions of precursors containing a 1,3-dithiolane as a carbonyl protecting group have been studied to understand the factors governing stereocontrol in the formation of complex heterocyclic systems. nih.gov

Enantioselective Catalysis and Resolution Methodologies

The synthesis of enantiomerically pure compounds is crucial, particularly in drug design, as different stereoisomers can have vastly different biological activities. For chiral 1,3-dithiolane derivatives, which may possess a stereogenic center at positions C2 or C4, the separation and characterization of enantiomers are essential. mdpi.comnih.gov

A key methodology for obtaining enantiopure dithiolane-based building blocks is chiral resolution via high-performance liquid chromatography (HPLC). mdpi.com The first successful chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a versatile synthon for biologically active compounds, was achieved using (semi)preparative enantioselective HPLC. mdpi.comnih.govunimi.it This method allows for the isolation of the individual R and S enantiomers from the racemic mixture. mdpi.comresearchgate.net

The assignment of the absolute configuration of the separated enantiomers is a critical subsequent step. For (1,4-dithiaspiro[4.5]decan-2-yl)methanol, the absolute configuration was determined by chemical correlation. mdpi.com The (+)-enantiomer was used in an enantioselective synthesis to produce (+)-BS148, a sigma receptor modulator. mdpi.comnih.gov Subsequent single-crystal X-ray diffraction analysis of this derivative established its (R)-configuration, which, by extension, confirmed the configuration of the starting (+)-alcohol as (R)-(+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol. mdpi.comnih.gov This work provides a reliable method for preparing enantiopure 1,3-dithiolane scaffolds and establishes reference standards for determining the absolute configuration of related chiral compounds. mdpi.comnih.govdntb.gov.ua

In the realm of enantioselective catalysis, chiral phosphoric acids have been shown to be effective catalysts for the desymmetrization of 2-substituted 1,3-diols through the oxidative cleavage of their corresponding benzylidene acetals. acs.org While not a direct catalytic reaction on the dithiolane ring itself, this principle of using chiral catalysts to differentiate between prochiral faces or groups is a cornerstone of modern asymmetric synthesis and is applicable to creating chiral dithiolane-containing molecules.

| Technique | Stationary Phase | Mobile Phase | Result | Reference |

|---|---|---|---|---|

| (Semi)preparative Enantioselective HPLC | Chiralpak IA | n-Hex/MTBE 4:1 (v/v) | Separation of (R) and (S) enantiomers | mdpi.comresearchgate.net |

| X-ray Diffraction Analysis | N/A (on derivative (+)-BS148) | N/A | Assignment of (R)-configuration | mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Computational Modeling of 1,3 Dithiolane 2 Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the connectivity and stereochemistry of organic molecules. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of 1,3-Dithiolane-2-propanal, the aldehyde proton would appear as a characteristic triplet at approximately 9.7 ppm due to coupling with the adjacent methylene (B1212753) group. The protons of the dithiolane ring and the propanal side chain would exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule. mdpi.comnih.gov For instance, an HMBC experiment would show a correlation between the aldehyde proton and the carbonyl carbon, confirming the propanal moiety.

The stereochemical arrangement at the C2 position of the dithiolane ring can also be investigated using NMR. The through-space interactions observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can help determine the relative orientation of the propanal side chain with respect to the dithiolane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dithiolane-2-propanal

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.7 (t) | ~202 |

| α-CH₂ (to CHO) | ~2.7 (dt) | ~45 |

| β-CH₂ (to CHO) | ~2.0 (m) | ~28 |

| C2-H (dithiolane) | ~4.8 (t) | ~50 |

| C4/C5-H₂ (dithiolane) | ~3.3 (m) | ~40 |

(Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. Multiplicities are abbreviated as s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet.)

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and for studying its fragmentation pathways. rsc.org For 1,3-Dithiolane-2-propanal (C₆H₁₀OS₂), the exact mass can be calculated and compared to the experimentally determined value with high accuracy, confirming its elemental composition.

Under electron ionization (EI), the molecule will fragment in a characteristic pattern. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the dithiolane ring and the propanal side chain. Common fragmentation pathways for 1,3-dithiolanes involve the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). The propanal side chain can undergo cleavage at various points, leading to fragments such as [CHO]⁺ and [C₂H₄CHO]⁺. docbrown.info Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,3-Dithiolane-2-propanal

| m/z | Proposed Fragment Structure |

| 146 | [C₆H₁₀OS₂]⁺ (Molecular Ion) |

| 117 | [M - CHO]⁺ |

| 101 | [M - C₂H₄CHO]⁺ |

| 73 | [C₃H₅S]⁺ |

| 61 | [C₂H₅S]⁺ |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction (SXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netfzu.czencyclopedia.pubspringernature.com To perform this analysis, a suitable single crystal of 1,3-Dithiolane-2-propanal would need to be grown.

The X-ray diffraction experiment would reveal the exact conformation of the dithiolane ring in the solid state, for instance, whether it adopts an envelope or a twisted conformation. It would also precisely define the geometry and orientation of the propanal side chain relative to the heterocyclic ring. If the compound is chiral and a pure enantiomer is crystallized, SXRD using anomalous dispersion can be used to determine its absolute configuration. encyclopedia.pub The resulting crystal structure would also provide insights into the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice. fzu.cz

Computational Chemistry and Quantum Mechanical Investigations

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the reactivity of 1,3-Dithiolane-2-propanal. researchgate.netmdpi.com These methods allow for the detailed investigation of reaction mechanisms at the molecular level, including the identification of intermediates and transition states. nih.govdiva-portal.orgnih.gov For example, the mechanism of nucleophilic addition to the aldehyde carbonyl group can be modeled to determine the energy barriers and the stereochemical outcome of the reaction. Quantum chemical calculations can also be used to study the stability of the dithiolane ring under various reaction conditions, such as its cleavage in deprotection reactions. organic-chemistry.org

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry to predict and rationalize the reactivity and selectivity of molecules. For a compound such as 1,3-Dithiolane-2-propanal, DFT calculations can provide invaluable insights into its electronic structure and how this governs its chemical behavior. These theoretical studies can often preempt experimental work, guiding the design of synthetic routes and the prediction of reaction outcomes.

DFT can also be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions of positive and negative electrostatic potential. For 1,3-Dithiolane-2-propanal, the MEP map would likely show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to protonation or coordination with Lewis acids. The area around the acidic protons alpha to the carbonyl group would exhibit a positive potential (blue), predicting their propensity for deprotonation by a base.

Furthermore, DFT is instrumental in modeling reaction mechanisms and predicting selectivity. For instance, in an aldol (B89426) addition reaction involving 1,3-Dithiolane-2-propanal, DFT calculations can be used to determine the transition state energies for the formation of different stereoisomers. By comparing the activation energies of the competing pathways, one can predict which diastereomer or enantiomer will be the major product. This is particularly relevant in complex molecule synthesis where controlling stereochemistry is crucial. mdpi.com

Conceptual DFT also introduces a range of reactivity indices that quantify the electrophilic or nucleophilic character of a molecule and its specific atomic sites. wikipedia.org Indices such as global electrophilicity (ω), global nucleophilicity (N), and local Parr functions (P_k^+ and P_k^-) can be calculated. wikipedia.org These parameters offer a quantitative scale for reactivity, allowing for the comparison of 1,3-Dithiolane-2-propanal with other reactants and the prediction of the most favorable reaction pathways in polar processes. wikipedia.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 1,3-Dithiolane-2-propanal

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, suggesting the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Global Electrophilicity (ω) | 1.5 eV | A moderate value suggesting it can act as an electrophile in polar reactions. wikipedia.org |

| Global Nucleophilicity (N) | 2.8 eV | Indicates a reasonable nucleophilic character, likely associated with the sulfur atoms. wikipedia.org |

| MEP Minimum (Vmin) | -45 kcal/mol | Located on the carbonyl oxygen, indicating the primary site for electrophilic attack. |

| MEP Maximum (Vmax) | +30 kcal/mol | Located on the acidic protons of the propanal chain, indicating the site for nucleophilic/basic attack. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule's electronic structure and reactivity, Molecular Dynamics (MD) simulations offer a view into its dynamic behavior over time. vulcanchem.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. vulcanchem.com

For 1,3-Dithiolane-2-propanal, MD simulations can be particularly insightful for understanding its conformational flexibility. The five-membered dithiolane ring is not planar and can adopt various envelope or twist conformations. organic-chemistry.org Similarly, the propanal side chain has multiple rotatable bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers between them. This information is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its predominant conformation.

MD simulations are also essential for studying intermolecular interactions. For example, by simulating 1,3-Dithiolane-2-propanal in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water. This provides a detailed understanding of its solvation and solubility. Furthermore, if this molecule were to be studied for its potential biological activity, MD simulations could model its interaction with a biological target, such as an enzyme's active site. These simulations can predict the binding affinity and the key interactions that stabilize the complex, guiding the design of more potent derivatives. vulcanchem.com

The data obtained from MD simulations can be analyzed to calculate various properties. Radial distribution functions (RDFs) can describe the probability of finding a solvent molecule at a certain distance from a specific atom in 1,3-Dithiolane-2-propanal. The root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of a particular conformation or a protein-ligand complex.

Table 2: Hypothetical Output Parameters from a Molecular Dynamics Simulation of 1,3-Dithiolane-2-propanal in Water

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | The duration of the simulation, allowing for the observation of relevant molecular motions. |

| Predominant Dithiolane Conformation | Envelope (S-flap) | Indicates the most stable conformation of the five-membered ring in an aqueous environment. |

| Average Number of Hydrogen Bonds | 2.5 (with carbonyl oxygen) | Quantifies the interaction of the propanal side chain with the water solvent. |

| Root-Mean-Square Fluctuation (RMSF) | High for the propanal chain | Shows that the side chain is more flexible compared to the more rigid dithiolane ring. |

| Solvent Accessible Surface Area (SASA) | 180 Ų | Provides a measure of the molecule's exposure to the solvent, which can be related to its solubility and reactivity. |

| Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Characterizes the translational motion of the molecule in the solvent. |

Note: The values and observations in this table are hypothetical and intended to illustrate the types of insights that can be gained from Molecular Dynamics simulations.

Strategic Applications of 1,3 Dithiolane 2 Propanal in Advanced Organic Synthesis

Utilization as an Acyl Anion Equivalent (Umpolung Strategy)

A cornerstone of the synthetic utility of 1,3-dithiolanes, including 1,3-Dithiolane-2-propanal, is their function as acyl anion equivalents through an "umpolung" or polarity reversal strategy. dnmfaizpur.org Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting it into a 1,3-dithiolane (B1216140), the polarity of this carbon atom can be inverted. dnmfaizpur.org

The C-2 proton of the dithiolane ring is acidic enough (pKa ≈ 31-32) to be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. youtube.com This 2-lithio-1,3-dithiolane species is a potent nucleophile, effectively serving as a synthetic equivalent of an acyl anion, which is otherwise an unstable and inaccessible synthon. core.ac.uk In the case of 1,3-Dithiolane-2-propanal, this deprotonation would occur at the C-2 position of the dithiolane ring, creating a nucleophilic center that can react with a wide array of electrophiles.

This umpolung strategy allows for the formation of carbon-carbon bonds that would be challenging to achieve through conventional synthetic methods. wikipedia.org The resulting alkylated, acylated, or otherwise modified dithiolane can then be hydrolyzed back to a carbonyl group using various reagents, such as mercury(II) salts, to unveil the newly formed ketone or aldehyde. youtube.comwikipedia.org

Table 1: Representative Umpolung Reactions with 1,3-Dithiolane Derivatives

| Electrophile | Reagent/Conditions for C-C bond formation | Product Type (after hydrolysis) |

| Alkyl Halide (R-X) | 1. n-BuLi, THF, -78 °C to 0 °C; 2. R-X | Ketone |

| Epoxide | 1. n-BuLi, THF; 2. Epoxide; 3. H₃O⁺ workup | β-Hydroxy ketone |

| Aldehyde/Ketone | 1. n-BuLi, THF; 2. R₂C=O; 3. H₃O⁺ workup | α-Hydroxy ketone |

| Acyl Chloride (RCOCl) | 1. n-BuLi, THF; 2. RCOCl | 1,2-Diketone |

This table illustrates the general reactivity of 2-lithio-1,3-dithiolanes. The propanal moiety in 1,3-Dithiolane-2-propanal would need to be protected prior to the umpolung reaction to prevent intramolecular reactions.

Precursors in the Total Synthesis of Natural Products

The 1,3-dithiolane and the closely related 1,3-dithiane (B146892) moieties are foundational building blocks in the total synthesis of numerous complex natural products. asianpubs.orgorganic-chemistry.orgsci-hub.se Their stability under a variety of reaction conditions and their ability to function as both a protecting group for carbonyls and a masked nucleophile make them invaluable tools for synthetic chemists. asianpubs.org

While specific examples detailing the use of 1,3-Dithiolane-2-propanal in a completed total synthesis are not prominent in the literature, its structural motifs are present in many advanced intermediates. The bifunctionality of 1,3-Dithiolane-2-propanal allows it to serve as a linchpin, connecting different fragments of a target molecule. For instance, the propanal side chain can be elaborated through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination, while the dithiolane ring can be carried through multiple synthetic steps before its eventual deprotection to reveal a carbonyl group. This strategy is crucial for the construction of polyketides, macrolides, and other classes of natural products. uwindsor.ca

Synthetic Utility in the Construction of Polycyclic and Spirocyclic Scaffolds

The construction of complex three-dimensional structures, such as polycyclic and spirocyclic systems, is a significant challenge in organic synthesis. nih.gov These scaffolds are of great interest as they are prevalent in natural products and can provide access to novel chemical space for drug discovery. nih.govnih.gov

Derivatives of 1,3-dithiolanes have been shown to be effective precursors for constructing these intricate architectures. For example, a highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes has been developed to produce trans-decalin systems, which are core structures in many di- and triterpenes. researchgate.net This process involves the temporary opening of the dithiolane ring to initiate a cationic cyclization cascade. researchgate.net

The propanal group of 1,3-Dithiolane-2-propanal provides a convenient handle to introduce the necessary unsaturation for such cyclizations. For example, a Wittig reaction could convert the aldehyde into a terminal alkene, which could then participate in intramolecular cyclization reactions to form polycyclic systems. Similarly, the aldehyde could be used in condensation reactions to build a ring that would ultimately lead to a spirocyclic center at the C-2 position of the dithiolane.

Derivatization for Functional Organic Materials

The development of new organic materials with tailored electronic, optical, or biological properties is a rapidly advancing field. The unique properties of organosulfur compounds make them attractive components for such materials. researchgate.net For instance, 1,3-dithiolane derivatives have been explored in the context of polymers and ligands. researchgate.net

1,3-Dithiolane-2-propanal is an ideal starting point for the synthesis of novel functional materials due to its two distinct functional groups. The aldehyde can be readily transformed into a wide variety of other functionalities, such as:

Alkenes: via Wittig or Horner-Wadsworth-Emmons reactions, which can be used for polymerization or as Michael acceptors.

Alcohols: via reduction, which can be esterified or etherified to introduce other molecular fragments.

Imines and Amines: via condensation with primary amines followed by reduction, allowing for the introduction of nitrogen-containing groups.

Carboxylic Acids: via oxidation, providing a site for amide or ester linkages.

These derivatizations allow for the systematic modification of the molecule's properties, such as solubility, polarity, and its ability to interact with other molecules or surfaces. This makes 1,3-Dithiolane-2-propanal a promising platform for creating new materials for applications ranging from medicinal chemistry to materials science.

Modular Integration into Convergent and Divergent Synthetic Pathways

Modern synthetic strategies often employ convergent or divergent approaches to improve efficiency and facilitate the generation of molecular diversity. sathyabama.ac.inresearchgate.net

Convergent synthesis involves the independent synthesis of several complex fragments of a target molecule, which are then coupled together in the final stages of the synthesis. sathyabama.ac.in

Divergent synthesis starts from a common intermediate that is systematically elaborated into a library of structurally related compounds. sathyabama.ac.inresearchgate.net

1,3-Dithiolane-2-propanal is exceptionally well-suited for both of these strategies. In a convergent synthesis , the molecule can be elaborated through its propanal side chain to form one key fragment, while the dithiolane-masked carbonyl awaits a late-stage coupling reaction (e.g., as a nucleophile after deprotonation) with another large fragment.

In a divergent synthesis , 1,3-Dithiolane-2-propanal can act as the central, multifunctional starting material. The aldehyde can be reacted with a series of different reagents to create a library of intermediates. Subsequently, the dithiolane can be deprotonated and reacted with another set of diverse electrophiles, rapidly generating a large collection of complex and varied molecules from a single starting point. This modularity is highly valuable for the discovery of new bioactive compounds and functional materials.

Q & A

Q. What strategies mitigate sulfur oxidation during catalytic applications of 1,3-Dithiolane-2-propanal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。